Cas no 1926163-87-2 (Fmoc-a-cyclopropyl-Ala-OH)

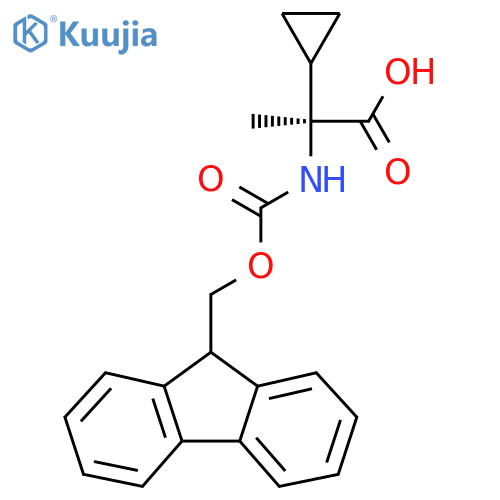

Fmoc-a-cyclopropyl-Ala-OH structure

商品名:Fmoc-a-cyclopropyl-Ala-OH

CAS番号:1926163-87-2

MF:C21H21NO4

メガワット:351.395745992661

MDL:MFCD30748658

CID:4673317

Fmoc-a-cyclopropyl-Ala-OH 化学的及び物理的性質

名前と識別子

-

- Fmoc-a-cyclopropyl-Ala-OH

- (2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

- Cyclopropaneacetic acid,

- A-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-

- A-methyl-, (

- AS)-

-

- MDL: MFCD30748658

- インチ: 1S/C21H21NO4/c1-21(19(23)24,13-10-11-13)22-20(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,25)(H,23,24)/t21-/m0/s1

- InChIKey: SBWCIRABWAINIK-NRFANRHFSA-N

- ほほえんだ: OC([C@](C)(C1CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

- せいみつぶんしりょう: 351.14705815 g/mol

- どういたいしつりょう: 351.14705815 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 6

- 複雑さ: 538

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6

- ぶんしりょう: 351.4

- 疎水性パラメータ計算基準値(XlogP): 3.6

Fmoc-a-cyclopropyl-Ala-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR01JMIT-100mg |

Fmoc-a-methyl-(S)-2-cyclopropylglycine |

1926163-87-2 | 98% | 100mg |

$556.00 | 2025-02-13 | |

| Aaron | AR01JMIT-10mg |

Fmoc-a-methyl-(S)-2-cyclopropylglycine |

1926163-87-2 | 98% | 10mg |

$196.00 | 2025-02-13 | |

| abcr | AB476146-1 g |

Fmoc-a-cyclopropyl-Ala-OH; . |

1926163-87-2 | 1g |

€777.00 | 2023-04-21 | ||

| Aaron | AR01JMIT-25mg |

Fmoc-a-methyl-(S)-2-cyclopropylglycine |

1926163-87-2 | 98% | 25mg |

$335.00 | 2025-02-13 | |

| Ambeed | A1157312-1g |

Cyclopropaneacetic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-α-methyl-, (αS)- |

1926163-87-2 | 98% | 1g |

$251.0 | 2024-04-22 | |

| abcr | AB476146-1g |

Fmoc-a-cyclopropyl-Ala-OH; . |

1926163-87-2 | 1g |

€827.80 | 2025-02-14 |

Fmoc-a-cyclopropyl-Ala-OH 関連文献

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

1926163-87-2 (Fmoc-a-cyclopropyl-Ala-OH) 関連製品

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1926163-87-2)Fmoc-a-cyclopropyl-Ala-OH

清らかである:99%

はかる:1g

価格 ($):460.0